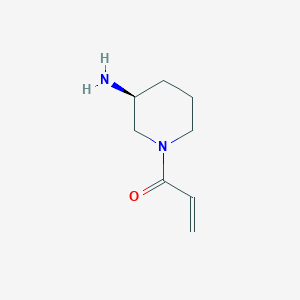
(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one is a chiral compound with significant potential in various fields of scientific research This compound features a piperidine ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution or reductive amination.
Formation of the Propenone Moiety: The propenone moiety is introduced through an aldol condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The amino group and propenone moiety allow it to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The piperidine ring enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one: The enantiomer of the compound with different stereochemistry.
1-(3-Aminopiperidin-1-yl)propan-2-one: Lacks the double bond in the propenone moiety.
1-(3-Aminopiperidin-1-yl)but-2-en-1-one: Contains an additional carbon in the alkenone chain.
Uniqueness
(S)-1-(3-Aminopiperidin-1-yl)prop-2-en-1-one is unique due to its specific stereochemistry and the presence of both an amino group and a propenone moiety
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-[(3S)-3-aminopiperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C8H14N2O/c1-2-8(11)10-5-3-4-7(9)6-10/h2,7H,1,3-6,9H2/t7-/m0/s1 |
InChI Key |
PEXKXXDOKRZDFT-ZETCQYMHSA-N |
Isomeric SMILES |
C=CC(=O)N1CCC[C@@H](C1)N |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















